
Deferasirox-d4
Descripción general
Descripción
Deferasirox-d4 is a deuterated form of Deferasirox, an iron chelator used primarily to treat chronic iron overload due to blood transfusions. This compound is particularly significant in the treatment of conditions such as thalassemia and other chronic anemias where patients require frequent blood transfusions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deferasirox-d4 involves the incorporation of deuterium atoms into the Deferasirox molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the cost of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
Deferasirox-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Aplicaciones Científicas De Investigación
Iron Chelation Therapy
Deferasirox-d4 is primarily utilized in iron chelation therapy for patients with conditions such as thalassemia major and sickle cell disease. Its effectiveness has been demonstrated in several studies:
- Thalassemia Major : A prospective observational study involving pediatric patients showed that deferasirox significantly reduced serum ferritin levels after 12 months of treatment. The mean serum ferritin decreased from 3727.02 ng/mL to 2520.91 ng/mL, indicating a reduction of approximately 32.38% (p < 0.001) .
- Hereditary Hemochromatosis : In patients with hereditary hemochromatosis who were intolerant to phlebotomy, deferasirox was well-tolerated and effective in reducing iron burden, with significant decreases in serum ferritin and liver iron concentration observed over a 12-month period .
Study | Condition | Initial Serum Ferritin (ng/mL) | Final Serum Ferritin (ng/mL) | Reduction (%) | p-value |
---|---|---|---|---|---|
Thalassemia Major | 3727.02 | 2520.91 | 32.38 | <0.001 | |
Hemochromatosis | - | Significant reduction | - | - |
Combination Therapy
Research has also explored the synergistic effects of deferasirox when combined with other agents:
- Combination with Melatonin : A study demonstrated that the combination of melatonin and deferoxamine provided cardioprotective effects against doxorubicin-induced cardiotoxicity, suggesting that deferasirox could enhance therapeutic outcomes when used alongside other treatments .
Analytical Chemistry Applications
This compound serves as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). Its stable isotope labeling allows for enhanced tracking and quantification of deferasirox levels in biological systems:
- Quantification : By adding a known amount of this compound to samples containing deferasirox, researchers can accurately measure drug concentrations through chromatography techniques .
Safety and Efficacy
The safety profile of this compound aligns closely with that of deferasirox, characterized by mild to moderate adverse effects:
- Adverse Events : Common side effects include gastrointestinal disturbances such as diarrhea and nausea, which are typically transient . Importantly, no significant increases in serum creatinine levels were reported during treatment.
Case Studies
Several case studies highlight the effectiveness of this compound in various patient populations:
- Myelodysplastic Syndromes : A study involving patients with myelodysplastic syndromes showed that deferasirox was well-tolerated and effective at managing iron overload .
- Elderly Patients : In elderly patients undergoing treatment for iron overload due to multiple blood transfusions, deferasirox demonstrated a favorable safety profile while effectively reducing serum ferritin levels over time .
Mecanismo De Acción
Deferasirox-d4 functions by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is excreted from the body. This process helps to reduce the levels of free iron in the bloodstream, thereby preventing iron overload and its associated complications. The molecular targets include iron ions, and the pathways involved are primarily related to iron metabolism and excretion .
Comparación Con Compuestos Similares
Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload, but it is administered via injection rather than orally.
Deferiprone: An oral iron chelator with a different chemical structure and mechanism of action compared to Deferasirox.
Uniqueness
Deferasirox-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems. Additionally, its oral administration makes it more convenient for patients compared to injectable alternatives .
Actividad Biológica
Deferasirox-d4 is a stable isotope-labeled derivative of deferasirox, an oral iron chelator primarily used to manage iron overload conditions, particularly in patients with thalassemia and other chronic anemias. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications.
Overview of this compound
This compound (CAS Number 201530-41-8) is characterized by its ability to chelate ferric ions (Fe³⁺), forming stable complexes that facilitate the excretion of excess iron from the body. The compound is known for its role in reducing iron toxicity and has been investigated for various therapeutic applications beyond iron overload management.
This compound exhibits several mechanisms through which it exerts its biological activity:
- Iron Chelation : this compound binds to ferric ions in a 2:1 ratio, effectively reducing free iron levels in plasma and tissues. This action mitigates oxidative stress caused by excess iron, which can lead to cellular damage and inflammation.
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects on HL-60 and KG-1 myeloid leukemia cells at concentrations as low as 5 μM, with a dose-dependent relationship observed in cell viability assays .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation associated with iron overload, potentially through the modulation of reactive oxygen species (ROS) production .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : this compound has shown promise in preclinical models for treating solid tumors by inhibiting tumor growth and enhancing survival rates in murine models . Its antiproliferative properties suggest potential as an adjunct therapy in cancer treatment.
- Antifungal Activity : As an iron chelator, this compound may inhibit fungal growth by depriving fungi of essential iron, thus demonstrating antifungal potential .
- Tissue Protection : Research indicates that this compound may protect tissues from oxidative damage linked to iron overload conditions, which is critical in preventing complications associated with chronic diseases like thalassemia .
Case Studies and Clinical Findings
Several studies have explored the efficacy and safety of this compound:
- Clinical Efficacy : In a Phase IV open-label study involving patients post-allogeneic stem cell transplantation, deferasirox significantly reduced serum ferritin levels and liver iron concentration over one year . This underscores its effectiveness in managing iron overload.
- Animal Models : In vivo studies demonstrated that mice treated with deferasirox exhibited smaller tumor sizes compared to control groups, suggesting enhanced survival benefits due to its dual role as an iron chelator and antitumor agent .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.